molecular formula C24H20Cl2N4O4 B4079812 2,4-dichloro-N-(3-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}phenyl)benzamide

2,4-dichloro-N-(3-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}phenyl)benzamide

Cat. No. B4079812
M. Wt: 499.3 g/mol
InChI Key: GUNDWNKQZVNAAK-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(3-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}phenyl)benzamide, also known as DNPB, is a chemical compound that has been extensively studied for its potential use in scientific research. DNPB is a small molecule that can be synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}phenyl)benzamide is not fully understood, but it is thought to involve the binding of the compound to specific proteins and enzymes. 2,4-dichloro-N-(3-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}phenyl)benzamide has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase, and to disrupt the function of certain ion channels. Further research is needed to fully elucidate the mechanism of action of 2,4-dichloro-N-(3-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}phenyl)benzamide.
Biochemical and Physiological Effects:
2,4-dichloro-N-(3-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}phenyl)benzamide has been shown to have a range of biochemical and physiological effects, including inhibition of enzyme activity, disruption of ion channel function, and induction of apoptosis in cancer cells. 2,4-dichloro-N-(3-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}phenyl)benzamide has also been shown to have anti-inflammatory and antioxidant properties. Further research is needed to fully understand the biochemical and physiological effects of 2,4-dichloro-N-(3-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}phenyl)benzamide.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-(3-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}phenyl)benzamide has several advantages for use in lab experiments, including its small size, high selectivity for certain proteins and enzymes, and its fluorescent properties. However, 2,4-dichloro-N-(3-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}phenyl)benzamide also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 2,4-dichloro-N-(3-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}phenyl)benzamide could focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and developing new methods for its synthesis and detection. 2,4-dichloro-N-(3-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}phenyl)benzamide could also be used as a tool for studying the function and activity of specific proteins and enzymes, and for imaging and detection of cancer cells. Further research is needed to fully understand the potential of 2,4-dichloro-N-(3-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}phenyl)benzamide for scientific research and therapeutic applications.

Scientific Research Applications

2,4-dichloro-N-(3-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}phenyl)benzamide has been studied for its potential use in a range of scientific research applications, including as a fluorescent probe for imaging and detection of cancer cells and as a potential therapeutic agent for the treatment of cancer and other diseases. 2,4-dichloro-N-(3-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}phenyl)benzamide has been shown to selectively bind to certain proteins and enzymes, making it a promising tool for studying their function and activity.

properties

IUPAC Name

N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4O4/c25-16-7-8-19(20(26)13-16)24(32)28-18-5-3-4-17(14-18)27-23(31)15-6-9-21(22(12-15)30(33)34)29-10-1-2-11-29/h3-9,12-14H,1-2,10-11H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNDWNKQZVNAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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